molecular formula C15H24N2O3S B1440819 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine CAS No. 1220033-98-6

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Cat. No. B1440819
M. Wt: 312.4 g/mol
InChI Key: AQHQPPRTCHCUJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-Pyrans, which is a part of the given compound, has been discussed in the literature . The literature suggests that the instability associated with the heterocyclic ring makes these heterocycles establish an equilibrium with their opened isomeric forms .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound has been involved in studies focusing on the synthesis of various heterocyclic systems. For instance, it has been used in the synthesis of different types of sulfonamide derivatives, displaying the versatility of the compound in chemical reactions and its potential as a building block for more complex structures (Khazalpour & Nematollahi, 2015).
  • Additionally, its derivatives have been synthesized with the aim of exploring their antimicrobial activities, indicating its potential utility in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Role in Corrosion Inhibition

  • The compound's derivatives have been studied for their potential activity as corrosion inhibitors, demonstrating the compound’s applicability in materials science and engineering. Such studies are crucial for understanding how these compounds interact with metal surfaces and protect them from corrosion, potentially leading to the development of more efficient and environmentally friendly corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).

Applications in Synthesizing Novel Compounds

  • The compound has been used as a precursor in the synthesis of novel organic compounds, showcasing its utility in organic chemistry for creating new molecules with potential applications in various fields such as pharmaceuticals and agrochemicals (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).

Involvement in Pesticidal Activity

  • Research has also delved into the synthesis of derivatives of phenyl tribromomethyl sulfone, including this compound, with a focus on their potential pesticidal activity. This suggests the role of the compound in the development of novel pesticides, which could contribute to more effective and sustainable agricultural practices (Borys, Korzyński, & Ochal, 2012).

properties

IUPAC Name

4-ethylsulfonyl-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-3-21(18,19)15-5-4-13(10-14(15)16)17(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHQPPRTCHCUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Reactant of Route 2
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Reactant of Route 3
Reactant of Route 3
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Reactant of Route 4
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Reactant of Route 5
Reactant of Route 5
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Reactant of Route 6
Reactant of Route 6
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

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